molecular formula C10H7N3O B14822244 3-Cyclopropoxypyridine-2,6-dicarbonitrile

3-Cyclopropoxypyridine-2,6-dicarbonitrile

Cat. No.: B14822244
M. Wt: 185.18 g/mol
InChI Key: HTCUURNXXPBHQV-UHFFFAOYSA-N
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Description

3-Cyclopropoxypyridine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . This compound features a pyridine ring substituted with two cyano groups at the 2 and 6 positions and a cyclopropoxy group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxypyridine-2,6-dicarbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the Sonogashira coupling reaction, where a pyridine derivative is reacted with an ethynyl derivative in the presence of a palladium catalyst and copper iodide in dimethylformamide (DMF) under an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Cyclopropoxypyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups or the cyclopropoxy group are replaced by other substituents. Common reagents used in these reactions include palladium catalysts, copper iodide, and various nucleophiles.

Scientific Research Applications

3-Cyclopropoxypyridine-2,6-dicarbonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypyridine-2,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and pyridine ring play crucial roles in its reactivity and binding properties. It can participate in electron transfer processes, making it useful in photoredox catalysis and other applications .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

3-cyclopropyloxypyridine-2,6-dicarbonitrile

InChI

InChI=1S/C10H7N3O/c11-5-7-1-4-10(9(6-12)13-7)14-8-2-3-8/h1,4,8H,2-3H2

InChI Key

HTCUURNXXPBHQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C#N)C#N

Origin of Product

United States

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